6a-Hydroxymedicarpin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6a-Hydroxymedicarpin is a monoterpenoid indole alkaloid that can be isolated from Ochrosia elliptica . It exhibits anticancer activity and is primarily used for research purposes .

Molecular Structure Analysis

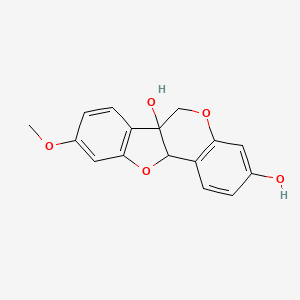

The molecular structure of 6a-Hydroxymedicarpin consists of an indole ring system with a monoterpenoid side chain. Its chemical formula is C~18~H~17~NO~3~ . For a detailed depiction, refer to the chemical structure diagram.

Applications De Recherche Scientifique

Propolis Composition

6a-Hydroxymedicarpin is found in propolis, a honeybee product with broad clinical applications . Propolis is collected from plant resins and has over 300 identified compounds, including 6a-Hydroxymedicarpin . The chemical characteristics of propolis are linked to the geographical location, plant sources, and bee species .

Drug Development

6a-Hydroxymedicarpin has immense potential in scientific research, particularly in drug development. Its unique chemical structure and properties make it a valuable material for developing new drugs.

Agricultural Applications

This compound also has potential applications in agriculture. Its properties could be harnessed to develop new agricultural products or improve existing ones.

Prenylation of Pterocarpans

6a-Hydroxymedicarpin, as a type of pterocarpan, can be prenylated by certain enzymes . This process increases the structural diversity and biological activity of natural products .

Dermal Papilla Cell Proliferation

Research has shown that 6a-Hydroxymedicarpin can stimulate the proliferation of dermal papilla cells . This property could be beneficial in the field of dermatology and cosmetics .

Plant Defense Mechanisms

Prenylated pterocarpans, including 6a-Hydroxymedicarpin, play significant roles in plant defense . They possess diverse biological activities that help plants resist various threats .

Waste Utilization

6a-Hydroxymedicarpin can be isolated from the shells of certain plants, such as the chestnut tree . This provides a way to utilize waste products and develop high-value products from them .

Antimicrobial Properties

6a-Hydroxymedicarpin, as an isoflavonoid, has been isolated from certain plants and shown to have antimicrobial properties . This makes it a potential candidate for developing new antimicrobial agents .

Mécanisme D'action

6a-Hydroxymedicarpin, also known as 3,6a-Dihydroxy-9-methoxypterocarpan, is a monoterpenoid indole alkaloid . This compound can be isolated from Ochrosia elliptica .

Target of Action

It is known to exhibit anticancer activity , suggesting it may interact with targets involved in cell proliferation and survival.

Mode of Action

Given its anticancer activity , it is likely that it interacts with its targets to inhibit cell growth or induce apoptosis in cancer cells.

Biochemical Pathways

Based on its anticancer activity , it may influence pathways related to cell cycle regulation, apoptosis, and signal transduction.

Result of Action

6a-Hydroxymedicarpin has been reported to have anticancer activity . This suggests that the compound’s action at the molecular and cellular level may result in the inhibition of cancer cell growth or the induction of cancer cell death.

Propriétés

IUPAC Name |

9-methoxy-6,11a-dihydro-[1]benzofuro[3,2-c]chromene-3,6a-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O5/c1-19-10-3-5-12-14(7-10)21-15-11-4-2-9(17)6-13(11)20-8-16(12,15)18/h2-7,15,17-18H,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXKBOSYKWYQHMV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C3(COC4=C(C3O2)C=CC(=C4)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6a-Hydroxymedicarpin | |

CAS RN |

61135-92-0 |

Source

|

| Record name | 6alpha-Hydroxymedicarpin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034115 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.